Cas no 1805382-07-3 (2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine)

2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine is a brominated and difluoromethyl-substituted pyridine derivative featuring an aminomethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromo substituent. The difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. The aminomethyl moiety provides a handle for further derivatization, enabling the synthesis of targeted bioactive molecules. Its well-defined structure and functional group compatibility make it a useful intermediate for developing novel inhibitors, ligands, or agrochemicals. The compound is typically handled under inert conditions due to its sensitivity.
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine structure
1805382-07-3 structure
Product Name:2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine
CAS No:1805382-07-3
MF:C8H9BrF2N2
MW:251.071267843246
CID:4861762
Update Time:2025-05-20

2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine
    • Inchi: 1S/C8H9BrF2N2/c1-4-6(2-12)13-3-5(7(4)9)8(10)11/h3,8H,2,12H2,1H3
    • InChI Key: MIXLVUHDABMZEP-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)F)=CN=C(CN)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • XLogP3: 1.4
  • Topological Polar Surface Area: 38.9

2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029059314-1g
2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine
1805382-07-3 97%
1g
$1,564.50 2022-04-01

Additional information on 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine

Professional Introduction to 2-(Aminomethyl)-4-bromo-5-(difluoromethyl)-3-methylpyridine (CAS No. 1805382-07-3)

2-(Aminomethyl)-4-bromo-5-()-3-methylpyridine (CAS No. 1805382-07-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including an aminomethyl side chain, a bromo substituent, and a difluoromethyl group, makes it a versatile building block for the development of novel therapeutic agents.

The aminomethyl group in the molecular structure of 2-(Aminomethyl)-4-bromo-5-()-3-methylpyridine introduces a nucleophilic site that can participate in various chemical reactions, such as nucleophilic substitution and condensation reactions. This feature is particularly valuable in drug discovery, where such functional groups are often employed to enhance binding affinity and selectivity towards biological targets. The bromo substituent at the 4-position further enhances the compound's reactivity, allowing for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

The difluoromethyl group is another critical feature of this compound, contributing to its pharmacological properties. Difluoromethylation is a well-established strategy in medicinal chemistry to improve metabolic stability, lipophilicity, and binding affinity of drug candidates. Recent studies have demonstrated that incorporating difluoromethyl groups into small molecules can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy. For instance, drugs like crizotinib and dabrafenib incorporate difluoromethyl moieties to enhance their biological activity and pharmacological properties.

In the context of current research, 2-(Aminomethyl)-4-bromo-5-()-3-methylpyridine has been explored as a key intermediate in the synthesis of novel antiviral and anticancer agents. The pyridine core is a common scaffold in many bioactive compounds due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The combination of an aminomethyl group, a bromo substituent, and a difluoromethyl group provides a rich platform for further derivatization and optimization.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular architectures from simpler precursors. For example, palladium-catalyzed Suzuki-Miyaura couplings can be employed to introduce aryl or heteroaryl groups at the position adjacent to the bromo substituent, expanding the structural diversity of derivatives.

The pharmaceutical industry has shown considerable interest in developing new therapeutic agents based on pyridine derivatives due to their broad range of biological activities. Compounds like gefitinib and osimertinib are examples of successful drugs that incorporate pyridine scaffolds into their structures. The unique combination of functional groups in 2-(Aminomethyl)-4-bromo-5-()-3-methylpyridine makes it an attractive candidate for further exploration in drug discovery programs.

In conclusion, 2-(Aminomethyl)-4-bromo-5-()-3-methylpyridine (CAS No. 1805382-07-3) is a multifunctional compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a valuable intermediate for synthesizing novel bioactive molecules. The ongoing research in this area continues to uncover new applications and synthetic strategies for this compound, highlighting its importance in the development of next-generation therapeutic agents.

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